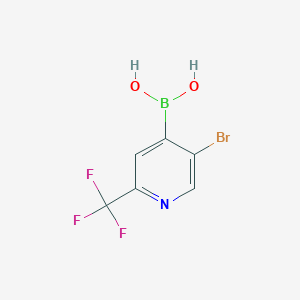

5-Bromo-2-trifluoromethylpyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3NO2/c8-4-2-12-5(6(9,10)11)1-3(4)7(13)14/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSKOYIEHGFTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674784 | |

| Record name | [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-57-5 | |

| Record name | [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-trifluoromethylpyridine-4-boronic acid (CAS No. 1072951-57-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Bromo-2-trifluoromethylpyridine-4-boronic acid, registered under CAS number 1072951-57-5, is a specialized heterocyclic organic compound that has emerged as a significant building block in the field of medicinal chemistry and drug discovery.[1][2] Its unique trifluoromethylpyridine scaffold, combined with the synthetically versatile boronic acid and bromo functionalities, offers a powerful tool for the construction of complex molecular architectures. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyridine ring serves as a common pharmacophore in numerous bioactive molecules. The strategic placement of the boronic acid and bromine atom opens up avenues for sequential, site-selective cross-coupling reactions, enabling the efficient elaboration of molecular diversity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate, with a focus on practical, field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1072951-57-5 | [1][2] |

| Molecular Formula | C₆H₄BBrF₃NO₂ | [1] |

| Molecular Weight | 269.81 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Storage Conditions | 2-8°C, under a dry, inert atmosphere | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in standard chemical literature, often being prepared on-demand as a specialized intermediate. However, a highly plausible and efficient synthetic strategy can be derived from established methodologies for the functionalization of pyridine rings and the synthesis of boronic acids. The most logical approach involves the regioselective lithiation of a readily available precursor, 5-bromo-2-(trifluoromethyl)pyridine, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

A related and well-documented procedure is the synthesis of the corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, which proceeds via a similar lithiated intermediate. This provides strong evidence for the feasibility of the proposed boronic acid synthesis.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

5-Bromo-2-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (e.g., 2 M)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvents for extraction and purification (e.g., Diethyl ether, Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-(trifluoromethyl)pyridine dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (or n-BuLi) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The regioselectivity of this step is directed by the activating effect of the pyridine nitrogen and the trifluoromethyl group.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validating System: The success of each step can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry. The presence of the boronic acid group can be confirmed by the characteristic broad singlet for the -B(OH)₂ protons in the ¹H NMR spectrum, which disappears upon D₂O exchange.

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this compound is not readily found, the expected NMR signals can be predicted based on the analysis of its precursor, 5-bromo-2-(trifluoromethyl)pyridine, and related structures.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 3-position will likely appear as a singlet, and the proton at the 6-position as a singlet or a narrow doublet. A broad singlet corresponding to the two protons of the B(OH)₂ group is also anticipated, which will be exchangeable with D₂O.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbon attached to the boron atom will likely be broad due to the quadrupolar nature of the boron nucleus. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

For reference, the precursor, 5-bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5), exhibits the following characteristic signals:

-

¹H NMR (400 MHz, CDCl₃): δ 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -67.9 (s, 3F).

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates, providing a powerful method for the synthesis of biaryl and heteroaryl compounds.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Typical Suzuki-Miyaura Protocol:

-

Reaction Setup: To a reaction vessel is added this compound, the aryl or heteroaryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent system (e.g., a mixture of dioxane and water, or DMF) is added.

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

The bromine atom on the pyridine ring of the coupled product remains intact, providing a handle for a second, orthogonal cross-coupling reaction, further expanding the synthetic possibilities.

Rationale for Use in Medicinal Chemistry

The incorporation of the 5-bromo-2-(trifluoromethyl)pyridinyl moiety into drug candidates can be advantageous for several reasons:

-

Modulation of Physicochemical Properties: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its cell membrane permeability and overall pharmacokinetic profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

-

Pyridine as a Pharmacophore: The pyridine ring is a common structural motif in many approved drugs and is often involved in key binding interactions with protein targets.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, its structural motifs are prevalent in numerous patented compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a trifluoromethylated pyridine core with two orthogonal sites for cross-coupling reactions provides an efficient platform for the synthesis of novel and complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the development of next-generation therapeutics.

References

- Supporting Information for an article in The Royal Society of Chemistry. (URL not provided)

-

BoronPharm Product Page: 5-Bromo-2-(trifluoromethyl)pyridine-4-boronic acid. (URL: [Link])

-

BoronPharm Product Page: (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid. (URL: [Link])

- Google Patents: CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. (URL: )

- Google Patents: EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (URL: )

- Google Patents: US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (URL: )

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. (URL: [Link])

-

The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. (URL: [Link])

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. (URL: [Link])

-

Organic Chemistry Portal: Suzuki Coupling. (URL: [Link])

Sources

structure elucidation of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid

Introduction

This compound is a key heterocyclic building block in modern chemical research, particularly within the realms of drug discovery and materials science. Its structural complexity, featuring a trifluoromethyl group, a bromine atom, and a boronic acid moiety on a pyridine scaffold, offers a versatile platform for generating novel compounds through various cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the molecule's reactivity and physicochemical properties. Given its role as a critical starting material, an unambiguous and thorough elucidation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the properties of the final products. This guide provides a comprehensive, multi-technique approach to the complete structural characterization of this compound, grounded in established analytical principles and field-proven methodologies.

A Multi-faceted Analytical Strategy

Caption: Integrated workflow for the structure elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Framework

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F, ¹¹B), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

-

Rationale & Expected Spectrum: Proton NMR reveals the number and environment of hydrogen atoms. For this compound, two signals are expected in the aromatic region. The proton at the C-3 position is expected to appear as a singlet, while the proton at the C-6 position will also be a singlet. Their downfield chemical shifts are influenced by the deshielding effects of the aromatic pyridine ring and the adjacent electron-withdrawing substituents. The two hydroxyl protons of the boronic acid group are typically broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance.

¹³C NMR Spectroscopy

-

Rationale & Expected Spectrum: Carbon NMR provides a map of the carbon skeleton. Six distinct signals are anticipated for the six carbons of the pyridine ring. The carbon atom attached to the trifluoromethyl group (C-2) will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms. The carbon bearing the boronic acid group (C-4) will also have a unique chemical shift.

¹⁹F NMR Spectroscopy

-

Rationale & Expected Spectrum: ¹⁹F NMR is highly specific for fluorine-containing compounds and is crucial for confirming the presence and integrity of the trifluoromethyl (-CF₃) group.[1] A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the pyridine ring, providing a valuable diagnostic marker.[2][3]

¹¹B NMR Spectroscopy

-

Rationale & Expected Spectrum: ¹¹B NMR directly probes the boron atom, offering definitive evidence for the boronic acid functionality.[4] A relatively broad signal is expected in the chemical shift range of ~28-33 ppm for the trigonal planar (sp² hybridized) boronic acid.[5] It is important to note that boronic acids can undergo dehydration to form cyclic trimers known as boroxines, which present a different, slightly downfield chemical shift (~33 ppm).[5] The position and width of the ¹¹B resonance can therefore also provide information on sample purity and the potential for self-condensation.

Table 1: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Information |

| ¹H | 7.5 - 9.0 | 2 x Singlet | Confirms two distinct protons on the pyridine ring. |

| ¹³C | 110 - 160 | 6 signals | Maps the carbon backbone. |

| ~122 (J ≈ 275 Hz) | Quartet | Confirms the C-CF₃ bond. | |

| ¹⁹F | -60 to -70 | Singlet | Unambiguously identifies the -CF₃ group. |

| ¹¹B | 28 - 33 | Broad Singlet | Confirms the sp² boronic acid group.[4][6] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential impurities.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a standard pulse program. Typical spectral width: -2 to 12 ppm.

-

¹³C NMR: Acquire with proton decoupling. Typical spectral width: 0 to 200 ppm.

-

¹⁹F NMR: Acquire with proton decoupling. Use an appropriate chemical shift reference (e.g., external CFCl₃). Typical spectral width: +50 to -250 ppm.

-

¹¹B NMR: Acquire using a broadband probe. It is highly recommended to use a quartz NMR tube to avoid the large background signal from borosilicate glass tubes.[6] Typical spectral width: +100 to -100 ppm.

Mass Spectrometry (MS): Molecular Weight and Elemental Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition.

-

Rationale & Expected Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak should be readily observed. A key diagnostic feature for this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will display a characteristic pair of peaks ([M+H]⁺ and [M+H+2]⁺ in positive mode, or [M-H]⁻ and [M-H+2]⁻ in negative mode) with approximately equal intensity, separated by two mass units. This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

-

Analytical Challenges: Boronic acids can be problematic in MS analysis due to their propensity to form cyclic boroxine trimers through dehydration, especially at elevated temperatures or under certain ionization conditions.[7][8] This can complicate the spectrum by showing peaks corresponding to the trimer, dimer, and their fragments.

-

Modern Approach (UPLC-MS): Utilizing Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a robust method to overcome these challenges.[9][10] The rapid analysis time minimizes on-column degradation, and optimized ESI conditions can favor the detection of the monomeric molecular ion.[10]

Caption: MS analysis pathway, including potential boroxine formation.

Experimental Protocol: UPLC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid or 10 mM ammonium acetate.[9]

-

Chromatography: Inject the sample onto a C18 reversed-phase UPLC column. Use a fast gradient elution with mobile phases of water and acetonitrile (both typically containing 0.1% formic acid). A run time of 1-2 minutes is often sufficient.[10]

-

Mass Spectrometry: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-1000.

-

Data Analysis: Look for the molecular ion and confirm its m/z value against the theoretical exact mass. Critically, verify the presence of the characteristic 1:1 isotopic pattern for bromine.

X-Ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structure elucidation.[11][12] It provides a precise and accurate three-dimensional map of the atomic positions in the solid state, confirming not only the covalent connectivity but also bond lengths, bond angles, and intermolecular packing interactions.

-

Workflow: The primary challenge of this technique is growing a single, diffraction-quality crystal.[13] This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically processed to generate an electron density map, from which the final crystal structure is solved and refined.

Caption: The workflow for structure determination by X-ray crystallography.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. The combined power of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy provides a detailed map of the molecule's covalent structure in solution. High-resolution mass spectrometry confirms the elemental composition and molecular weight, with the bromine isotopic pattern serving as a crucial validation point. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. This rigorous, multi-technique characterization is essential for ensuring the quality and identity of this valuable chemical building block, thereby underpinning its successful application in research and development.

References

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.

- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A - ACS Publications.

- 11 B NMR Chemical Shifts. SDSU Chemistry.

- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.

- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.

- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.

- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Wiley Online Library.

- ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... ResearchGate.

- 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum. ChemicalBook.

- Pyridine-4-boronic acid(1692-15-5) 1H NMR spectrum. ChemicalBook.

- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Universität Greifswald.

- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.

- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar.

- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. Frontier Specialty Chemicals.

- Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate.

- 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5. Sigma-Aldrich.

- 1365262-75-4|5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. BLDpharm.

- 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Benchchem.

- 5-Bromo-2-(trifluoromethyl)pyridine, 97% 5 g. Thermo Scientific Chemicals.

- 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. ChemicalBook.

- The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. ResearchGate.

- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC - NIH.

- X-ray Crystallography. Chemistry LibreTexts.

- x Ray crystallography. PMC - PubMed Central - NIH.

- This compound,(CAS# 1072951-57-5). Sinfoo Biotech.

- CAS 1072951-57-5; this compound. 试剂仪器网.

- 50488-42-1|2-Bromo-5-(trifluoromethyl)pyridine|BLD Pharm. BLDpharm.

- A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Related Compounds. Benchchem.

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid

An In-Depth Technical Guide to 5-Bromo-2-trifluoromethylpyridine-4-boronic acid: Properties, Reactivity, and Applications

Abstract

This compound is a specialized heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. It integrates three key functional motifs onto a pyridine scaffold: a trifluoromethyl group, a bromine atom, and a boronic acid. This unique combination makes it a highly valuable and versatile building block in modern organic synthesis. The trifluoromethyl group often enhances metabolic stability and binding affinity of target molecules, while the bromine atom and boronic acid serve as orthogonal reactive handles for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the compound's known and predicted physicochemical properties, explores its core reactivity with a focus on the Suzuki-Miyaura coupling, presents detailed experimental protocols for its application, and discusses its relevance in the context of drug discovery and medicinal chemistry.

Introduction: A Trifunctional Synthetic Scaffold

The development of novel therapeutic agents and crop protection chemicals frequently relies on the synthesis of complex molecular architectures. Within this landscape, fluorinated heterocyclic compounds have emerged as a privileged class of structures. The incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, can profoundly and beneficially alter a molecule's properties, including its lipophilicity, metabolic stability, and ability to engage in specific protein-ligand interactions.[1]

This compound capitalizes on this by embedding the -CF3 group onto a pyridine ring, a common pharmacophore in its own right. The true synthetic power of this molecule, however, lies in its dual reactivity. It features a boronic acid group, a cornerstone of modern synthetic chemistry renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This functional group provides a robust and reliable method for constructing biaryl and heteroaryl structures. Simultaneously, the presence of a bromine atom offers a secondary, distinct reaction site for further functionalization, enabling the sequential and controlled assembly of complex target molecules. This guide serves as a technical resource for researchers aiming to leverage the unique synthetic potential of this trifunctional building block.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe laboratory practice.

Structural Information

The molecule consists of a central pyridine ring substituted at the 2-position with a trifluoromethyl group, the 4-position with a boronic acid [-B(OH)2] group, and the 5-position with a bromine atom.

Caption: Chemical structure of this compound.

Tabulated Properties

Quantitative data for this specific molecule is not widely published. The following table includes calculated values and estimates based on structurally similar compounds, such as other substituted pyridine boronic acids.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₄BBrF₃NO₂ | Calculated |

| Molecular Weight | 269.81 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on analogs[3] |

| Melting Point | >200 °C (decomposes) | Estimated; Pyridine boronic acids are often high-melting solids.[4] |

| Solubility | Soluble in methanol, DMSO, DMF. Sparingly soluble in water. | General solubility for boronic acids. |

| CAS Number | Data not available |

Stability and Storage

Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. While this process is often reversible upon addition of water, it is best practice to store the compound under inert gas in a cool, dry environment to maintain its purity and reactivity.

Core Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the reactivity of its boronic acid moiety in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In this reaction, the boronic acid (the organoboron component) is coupled with an organohalide in the presence of a palladium catalyst and a base.[2][5]

The key advantages of this reaction are:

-

Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures.

-

High Functional Group Tolerance: A wide variety of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.[2]

-

Commercial Availability: A vast array of boronic acids and palladium catalysts are commercially available.

-

Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed during aqueous work-up.

The catalytic cycle, a cornerstone of organometallic chemistry, proceeds via three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Workflow for a Typical Suzuki-Miyaura Coupling

The diagram below illustrates the general workflow for employing this compound in a Suzuki-Miyaura coupling reaction.

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide partner (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

-

Schlenk flask or reaction vial with a stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the aryl bromide coupling partner (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the boronic acid starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Post-Reaction Characterization Workflow

A systematic approach to characterization ensures the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of a synthesized compound.

Protocol: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of the final product.

-

¹H NMR: The proton NMR spectrum will confirm the aromatic structure. Key signals to identify include the two remaining protons on the pyridine ring, which will appear as distinct singlets or doublets, and the signals corresponding to the coupled aryl group. The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent.[6]

-

¹⁹F NMR: The fluorine NMR is a simple yet definitive experiment. The -CF3 group is expected to appear as a sharp singlet, confirming its presence in the final structure.[7]

-

¹³C NMR: The carbon spectrum will show signals for all unique carbon atoms. The carbon attached to the -CF3 group will typically appear as a quartet due to C-F coupling.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a high-value intermediate in drug discovery programs.[8]

-

Scaffold Decoration: The primary application is as a building block. The boronic acid can be used in a Suzuki coupling to introduce the trifluoromethyl-bromopyridine core into a larger molecule. The remaining bromine atom can then be subjected to a second, different cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) to build molecular complexity in a controlled, stepwise manner.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be considered a "fragment" that combines several desirable features (heterocycle, H-bond acceptor, lipophilic group). It can be used to probe binding pockets of biological targets.

-

Boronic Acids as Pharmacophores: Beyond their role as synthetic handles, boronic acids themselves can act as pharmacophores. They are known to form reversible covalent bonds with serine hydrolases, making them effective inhibitors of certain enzyme classes, such as proteasomes.[9][10] The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a prime example of a clinically successful drug utilizing this mechanism.[11]

Safety, Handling, and Storage

Expected Hazards:

-

Acute Toxicity: Harmful if swallowed (H301/H302).[13]

-

Eye Irritation: Causes serious eye irritation (H319).[12][13]

-

Respiratory Irritation: May cause respiratory irritation (H335).[13]

Recommended Handling Procedures:

-

Handle only in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

For long-term storage, storing under an inert atmosphere (e.g., argon) is recommended to prevent degradation.

Conclusion

This compound represents a sophisticated and powerful building block for modern organic synthesis. Its pre-installed trifluoromethyl group offers a proven strategy for enhancing the drug-like properties of lead compounds, while the orthogonal reactivity of the boronic acid and bromine functionalities provides chemists with precise tools for molecular construction. By enabling access to novel chemical space through robust and well-understood reactions like the Suzuki-Miyaura coupling, this reagent is poised to facilitate the discovery and development of the next generation of pharmaceuticals and agrochemicals.

References

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-bromo-2-fluoro-3-pyridinylboronic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]

-

BoronPharm. (n.d.). 4-Bromo-2-fluorophenylboronic acid. Retrieved from [Link]

-

PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 5-Bromo-2-fluoropyridine-3-boronic acid, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. magritek.com [magritek.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

synthesis pathways for 5-Bromo-2-trifluoromethylpyridine-4-boronic acid

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid

Executive Summary

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional nature—a pyridine core, a nucleophilic boronic acid moiety for cross-coupling, and an electrophilic bromine atom for subsequent functionalization—offers exceptional synthetic versatility. This guide provides a detailed examination of the principal synthetic pathways to this valuable compound. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of the most viable route, which proceeds via directed ortho-metalation and borylation of a commercially available precursor. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and actionable protocols for the synthesis of this key intermediate.

Introduction: The Strategic Value of a Trifunctional Building Block

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic and lipophilic character. When appended to a pyridine scaffold—a privileged heterocycle in pharmaceuticals—the resulting trifluoromethylpyridine (TFMP) derivatives become highly sought-after intermediates.[2]

The value of these structures is further amplified by the introduction of a boronic acid function. As versatile nucleophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, boronic acids are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[3]

This compound ( 1 ) represents a sophisticated convergence of these features. It provides a platform for sequential, regioselective cross-coupling reactions, enabling the rapid assembly of complex molecular architectures. The C4-boronic acid can be utilized in a Suzuki-Miyaura coupling, leaving the C5-bromine intact for a subsequent, different coupling reaction, or vice-versa. This strategic potential makes a reliable and well-understood synthesis of 1 a critical objective for synthetic chemists.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies, originating from the common precursor, 5-bromo-2-(trifluoromethyl)pyridine (2 ).

Caption: Retrosynthetic pathways for the target boronic acid.

This analysis highlights two main forward-synthetic approaches:

-

Pathway A (Directed ortho-Metalation / Borylation): This classic and robust strategy involves the deprotonation of the C4-hydrogen of precursor 2 , followed by quenching the resulting organometallic intermediate with a boron electrophile.

-

Pathway B (Direct C-H Borylation): This modern, atom-economical approach explores the direct, catalyzed conversion of the C4-H bond to a C-B bond.

We will explore these pathways in detail, with a primary focus on the more established and regioselective Pathway A.

Core Synthesis Pathway: Directed ortho-Metalation and Borylation

This pathway is the most reliable and widely applicable method for the synthesis of this compound. It leverages the acidifying effect of the adjacent electron-withdrawing trifluoromethyl group and the directing ability of the pyridine nitrogen to achieve highly regioselective deprotonation at the C4 position.

Mechanistic Rationale

The reaction proceeds in three key stages:

-

Deprotonation: 5-Bromo-2-(trifluoromethyl)pyridine (2 ) is treated with a strong, sterically hindered, non-nucleophilic base, typically Lithium Diisopropylamide (LDA). The C4-proton is the most acidic C-H proton on the ring due to the combined inductive effects of the C2-CF₃ group and the C5-Br atom. The reaction is performed at cryogenic temperatures (typically -78 °C) to prevent decomposition of the sensitive lithiated intermediate and to suppress potential side reactions, such as nucleophilic attack on the pyridine ring or halogen-metal exchange.

-

Electrophilic Quench (Borylation): The C4-lithiated intermediate is a potent nucleophile. It is trapped by the addition of an electrophilic borate ester, such as triisopropyl borate (B(O-iPr)₃). The lithium anion attacks the electron-deficient boron atom, forming a tetracoordinate boronate complex.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This protonolysis step hydrolyzes the boronate ester to the final boronic acid (1 ).

This overall transformation is a powerful example of how existing functionality on a ring can be used to precisely direct the installation of a new functional group. The regioselective deprotonation of a related substrate, 5-bromo-2-(trifluoromethyl)pyridine, and subsequent trapping with carbon dioxide to yield the corresponding C-4 carboxylic acid has been documented, validating the feasibility of this approach.

Detailed Experimental Protocol

Reaction: Synthesis of this compound (1 )

Caption: Step-by-step workflow for the lithiation-borylation pathway.

Materials:

-

5-Bromo-2-(trifluoromethyl)pyridine (2 ) (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi) (1.05 eq)

-

Triisopropyl borate (1.2 eq)

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation (in situ): To a flame-dried, argon-purged flask containing anhydrous THF and cooled to -78 °C (acetone/dry ice bath), add diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Deprotonation: In a separate flame-dried, argon-purged flask, dissolve 5-bromo-2-(trifluoromethyl)pyridine (2 ) (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. To this solution, add the freshly prepared LDA solution from Step 1 via cannula transfer, dropwise over 20 minutes. Stir the resulting dark-colored solution at -78 °C for 1 hour.

-

Borylation: To the reaction mixture at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The color of the solution will likely change. Stir the mixture at -78 °C for 2 hours.

-

Warm and Quench: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour. Cool the mixture to 0 °C (ice bath) and quench by the slow addition of 2M HCl until the pH is ~2-3.

-

Workup: Stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary

| Parameter | Condition / Reagent | Rationale |

| Starting Material | 5-Bromo-2-(trifluoromethyl)pyridine | Commercially available precursor. |

| Solvent | Anhydrous THF | Aprotic, polar, low freezing point; good for stabilizing organolithiums. |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base prevents competitive addition to the ring. |

| Temperature | -78 °C | Critical for stability of the lithiated intermediate and kinetic control. |

| Boron Source | Triisopropyl borate | Common, effective electrophilic boron source. |

| Workup | Acidic (aq. HCl) | Necessary to hydrolyze the boronate ester to the desired boronic acid. |

| Expected Yield | 60-80% (typical for this class) | Varies based on scale and purity of reagents. |

Alternative Pathway Analysis: Direct C-H Borylation

Direct C-H borylation, often catalyzed by iridium complexes, is a highly attractive, atom-economical method for installing boronic ester groups.[4][5] This reaction typically proceeds via catalytic C-H activation, with regioselectivity primarily governed by steric factors.[5]

Application to 5-Bromo-2-(trifluoromethyl)pyridine:

For the substrate 2 , there are three available C-H positions: C3, C4, and C6.

-

C6-H: Flanked by the pyridine nitrogen and C5-Br.

-

C4-H: Flanked by C3-H and C5-Br.

-

C3-H: Flanked by the bulky C2-CF₃ group and C4-H.

Based on established principles of sterically-governed regioselectivity in iridium-catalyzed borylation, the reaction would be expected to occur at the most sterically accessible positions.[4] The C4 position is arguably the most sterically hindered, being ortho to the bromine atom. The C3 position is significantly hindered by the adjacent CF₃ group. Therefore, direct C-H borylation of 2 would most likely yield a mixture of 3- and 6-borylated isomers, with the desired 4-borylated product being a minor or non-existent component.

Purification and Characterization

Purification: Arylboronic acids can be challenging to purify.

-

Recrystallization: Often the most effective method for obtaining high-purity material.

-

Acid/Base Extraction: The acidic nature of the boronic acid can be exploited. The crude material can be dissolved in a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent (e.g., ether) to remove non-acidic impurities, and then re-acidified to precipitate the pure product.

-

Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This can sometimes complicate purification and characterization. Gentle heating under vacuum can often convert the boroxine back to the monomeric boronic acid.

Characterization:

-

¹H NMR: Will show characteristic aromatic proton signals. The signal for the B(OH)₂ protons is often broad and may exchange with D₂O.

-

¹⁹F NMR: A sharp singlet for the CF₃ group.

-

¹¹B NMR: A broad signal around 20-30 ppm is indicative of a trigonal boronic acid.

-

Mass Spectrometry (LC-MS/GC-MS): To confirm the molecular weight (269.81 g/mol ).[6]

Safety and Handling Precautions

-

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques.

-

Pyridine Derivatives: Can be toxic and should be handled in a well-ventilated fume hood.

-

Cryogenic Temperatures: Handling dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

Corrosive Reagents: Diisopropylamine and acidic/basic solutions should be handled with care.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a directed ortho-metalation strategy. This pathway offers excellent regiochemical control, proceeding via a low-temperature lithiation of 5-bromo-2-(trifluoromethyl)pyridine followed by an electrophilic quench with a borate ester. While modern methods like direct C-H borylation are powerful, their application is limited in this specific case by predictable steric hindrance, making them unsuitable for accessing the desired C4 isomer. The protocol and mechanistic insights provided herein offer a robust framework for researchers to successfully synthesize this versatile, trifunctional building block for applications in medicinal chemistry and beyond.

References

-

Ishikawa, H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 108-117. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Pharma Focus Asia. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]

-

Singh, U. P., & Singh, R. P. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ChemistrySelect, 5(33), 10328-10332. [Link]

-

Chotana, G. A., et al. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025. [Link]

-

Zhang, L., & Jiao, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society, 139(2), 607–610. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine-Catalyzed Radical Borylation of Aryl Halides. [Link]

-

Jiao Research Group. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Tsinghua University. [Link]

-

Chotana, G. A., Vanchura, B. A., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry, 87(8), 5589–5595. [Link]

-

Pissinate, K., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3086. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-bromo-2-(trifluoromethyl)pyridine-4-boronic acid;CAS No.:1072951-57-5 [chemshuttle.com]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-trifluoromethylpyridine-4-boronic acid is a key building block in modern medicinal chemistry and drug development. Its trifluoromethylated pyridine core is a common motif in pharmacologically active compounds, offering unique properties such as metabolic stability and altered basicity. The bromine atom and boronic acid functionality provide versatile handles for further chemical modifications, most notably through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its structural and analytical properties is paramount for its effective use in synthesis and for the unambiguous characterization of its downstream products.

This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the anticipated data but also to elucidate the reasoning behind the experimental choices and the interpretation of the resulting spectra. While a publicly available, complete dataset for this specific molecule is not available, this guide will leverage data from closely related analogs and established principles of spectroscopic analysis to provide a robust and predictive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and potentially ¹¹B NMR experiments would be employed for a comprehensive characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of this compound is outlined below. The choice of solvent is critical, as boronic acids can undergo dehydration to form cyclic boroxine anhydrides, and their solubility can vary. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice due to its high polarity and ability to disrupt the intermolecular hydrogen bonding that favors boroxine formation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so a relatively short acquisition time is needed.

-

2D NMR (Optional but Recommended): To confirm assignments, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed.

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known effects of substituents on the pyridine ring and data from analogous compounds.[1][2][3][4][5]

¹H NMR (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.5 | s | - | This proton is adjacent to the electron-withdrawing bromine atom and the boronic acid group, leading to a significant downfield shift. |

| H-6 | ~8.8 | s | - | This proton is ortho to the nitrogen atom and meta to the bromine, resulting in a downfield shift. |

| B(OH)₂ | ~8.3 | br s | - | The protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be concentration and temperature dependent. They often appear as a broad singlet.[6] |

¹³C NMR (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~148 (q, J ≈ 35 Hz) | This carbon is attached to the highly electronegative trifluoromethyl group, causing a downfield shift and a characteristic quartet splitting due to coupling with the fluorine atoms. |

| C-3 | ~140 | Attached to a proton and adjacent to the bromine and boronic acid groups. |

| C-4 | ~135 | The carbon bearing the boronic acid group. Its chemical shift can be broad. |

| C-5 | ~125 | The carbon attached to the bromine atom. |

| C-6 | ~152 | This carbon is adjacent to the ring nitrogen, resulting in a significant downfield shift. |

| CF₃ | ~122 (q, J ≈ 275 Hz) | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the fluorine atoms. |

¹⁹F NMR (376 MHz, DMSO-d₆)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| CF₃ | ~ -65 | s | The chemical shift of a trifluoromethyl group on a pyridine ring typically falls in this region.[6] The absence of nearby protons or other fluorine atoms results in a singlet. |

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can provide information on the intact molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The choice of mobile phase additives (e.g., formic acid for positive mode, ammonia for negative mode) can enhance ionization.

Predicted Mass Spectrometry Data and Interpretation

The molecular formula of this compound is C₆H₄BBrF₃NO₂. The calculated monoisotopic mass is 268.9471 g/mol .

Expected Ions in ESI-MS

| Ion | m/z (calculated) | Ionization Mode | Rationale |

| [M+H]⁺ | 269.9549 | Positive | Protonation of the pyridine nitrogen. |

| [M-H]⁻ | 267.9393 | Negative | Deprotonation of a boronic acid hydroxyl group. |

| [M+Na]⁺ | 291.9369 | Positive | Adduct formation with sodium ions, which are often present as impurities. |

| [Boroxine-H]⁺ | 750.8205 | Positive | Boronic acids are prone to dehydration to form cyclic trimers (boroxines). This ion corresponds to the protonated trimer.[7] |

The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Diagram: Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometry analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. By understanding the principles behind the spectroscopic techniques and the influence of the compound's structural features on the resulting spectra, researchers can confidently characterize this important building block and its derivatives. The provided protocols and predicted data serve as a valuable resource for scientists engaged in drug discovery and development, ensuring the integrity and quality of their research.

References

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)pyridine-2-thiol and its Analogs. BenchChem.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.

- SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Semantic Scholar. (1990). 1H and 13C NMR study of substituted 3-OH pyridines. Semantic Scholar.

- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines.

- ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Request PDF.

- Kalinowski, H. O., et al. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., et al. (2009).

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.

- Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gunther, H. (2013).

- National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC.

- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- SpectraBase. (n.d.). Pyridine. SpectraBase.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Strategic Integration of Trifluoromethylpyridine Boronic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the trifluoromethylpyridine motif has emerged as a privileged scaffold, conferring a unique and often advantageous set of properties to bioactive molecules.[1][2] The strategic incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, onto the pyridine ring can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] When this functionalized heterocycle is further elaborated with a boronic acid group, it becomes a versatile building block for the synthesis of complex molecular architectures, primarily through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylpyridine boronic acids, offering field-proven insights into their strategic utilization in drug discovery.

Part 1: Synthesis of Trifluoromethylpyridine Boronic Acids - A Practical Overview

The synthesis of trifluoromethylpyridine boronic acids is a critical first step in their application. The choice of synthetic route often depends on the desired isomer and the availability of starting materials. Lithiation-boronation protocols are among the most common and effective methods.[5]

General Synthetic Workflow

The general approach involves the deprotonation of a suitable brominated or chlorinated trifluoromethylpyridine with a strong organolithium base at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate. Subsequent hydrolysis then yields the desired boronic acid.

Caption: General workflow for the synthesis of trifluoromethylpyridine boronic acids.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyridin-3-ylboronic acid

This protocol provides a detailed procedure for the synthesis of a commonly used trifluoromethylpyridine boronic acid isomer.

Materials:

-

3-Bromo-6-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-bromo-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 6-(trifluoromethyl)pyridin-3-ylboronic acid as a white solid.

Part 2: Physicochemical Properties and Their Implications in Drug Design

The physicochemical properties of trifluoromethylpyridine boronic acids are key to understanding their behavior in both chemical reactions and biological systems.

Acidity (pKa)

The pKa of the boronic acid moiety is a critical parameter that influences its reactivity in Suzuki-Miyaura coupling and its potential for off-target interactions in a biological context. The electron-withdrawing nature of the trifluoromethyl group generally increases the acidity (lowers the pKa) of the boronic acid compared to its non-fluorinated analog.[6] This increased Lewis acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Stability

Boronic acids are known to be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[8] The stability of trifluoromethylpyridine boronic acids is influenced by the position of the trifluoromethyl group and the nitrogen atom in the pyridine ring. The electron-withdrawing trifluoromethyl group can enhance the stability of the C-B bond. However, the Lewis basicity of the pyridine nitrogen can also play a role, potentially leading to catalyst inhibition in Suzuki-Miyaura reactions.

Part 3: The Powerhouse Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of trifluoromethylpyridine boronic acids, enabling the formation of C-C bonds with a wide array of aryl and heteroaryl halides.[5][9] This reaction is instrumental in the construction of the complex molecular scaffolds found in many drug candidates.

Key Parameters for Successful Coupling

The success of a Suzuki-Miyaura coupling reaction involving trifluoromethylpyridine boronic acids hinges on the careful selection of several key parameters:

-

Catalyst: Palladium-based catalysts are almost universally employed. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and ligand can significantly impact the reaction's efficiency.

-

Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand depends on the specific substrates and can range from simple triphenylphosphine (PPh₃) to more complex biaryl phosphine ligands like SPhos or XPhos.

-

Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).

-

Solvent: The solvent system typically consists of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous phase to dissolve the inorganic base.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Trifluoromethylpyridine Boronic Acids

| Trifluoromethylpyridine Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 4-chloro-6-morpholino-1,3,5-triazine | Pd₂(dba)₃ / PPh₃ | Na₂CO₃ | DME/H₂O | - | [10] |

| 6-(Trifluoromethyl)pyridin-3-ylboronic acid | 2,5-dibromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 34 | [5] |

| 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2,4-difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/Ethanol/H₂O | - | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Trifluoromethyl)pyridin-5-ylboronic acid with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a trifluoromethylpyridine boronic acid with an aryl bromide.

Materials:

-

2-(Trifluoromethyl)pyridin-5-ylboronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine 2-(trifluoromethyl)pyridin-5-ylboronic acid (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

-

Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and 1,4-dioxane.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Case Studies in Drug Discovery - The Impact of the Trifluoromethylpyridine Moiety

The strategic incorporation of the trifluoromethylpyridine boronic acid scaffold has been instrumental in the development of several successful drug candidates, particularly in the area of kinase inhibitors.

Case Study: Kinase Inhibitors

Protein kinases are a major class of drug targets, and the trifluoromethylpyridine moiety has proven to be a valuable component in the design of potent and selective kinase inhibitors.[12][13][14] The trifluoromethyl group can engage in favorable interactions within the ATP-binding pocket of kinases, while the pyridine nitrogen can act as a hydrogen bond acceptor, further anchoring the inhibitor to the target.

For instance, in the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a series of diaminopyrimidines were synthesized.[13] Structure-activity relationship (SAR) studies revealed that the incorporation of a trifluoromethylpyridine moiety led to compounds with good PYK2 potency and selectivity against the closely related Focal Adhesion Kinase (FAK). This highlights the crucial role of the trifluoromethylpyridine group in achieving the desired biological activity and selectivity profile.

The Rationale Behind the Choice

The decision to incorporate a trifluoromethylpyridine boronic acid into a drug discovery program is often driven by a combination of factors:

-